molecular formula C22H18ClNO6S B4209161 2-chloro-4-nitrobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate

2-chloro-4-nitrobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate

Cat. No.: B4209161
M. Wt: 459.9 g/mol
InChI Key: HFBMTSXGQRVTHT-UHFFFAOYSA-N
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Description

2-chloro-4-nitrobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate is an organic compound that features a complex aromatic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of both nitro and sulfonyl groups in its structure suggests it may exhibit unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitrobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Chlorination: The addition of a chlorine atom to the aromatic ring.

    Esterification: The formation of the ester bond between the benzyl alcohol and benzoic acid derivative.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents like thionyl chloride for chlorination, and catalysts for esterification and sulfonylation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where each step is carefully controlled to optimize yield and purity. The use of continuous flow reactors could also be considered to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitrobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Replacement of the chlorine atom with the nucleophile, forming various substituted derivatives.

Scientific Research Applications

2-chloro-4-nitrobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a precursor for the synthesis of pharmacologically active compounds.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: Employed as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4-nitrobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and sulfonyl groups can participate in various interactions, including hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitrobenzyl benzoate: Lacks the sulfonyl group, which may affect its reactivity and applications.

    4-nitrobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate: Lacks the chlorine atom, which may influence its chemical behavior.

    2-chloro-4-nitrobenzyl 4-methylbenzoate:

Uniqueness

The presence of both nitro and sulfonyl groups in 2-chloro-4-nitrobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate makes it unique compared to similar compounds

Properties

IUPAC Name

(2-chloro-4-nitrophenyl)methyl 4-[(4-methylphenyl)sulfonylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO6S/c1-15-2-10-20(11-3-15)31(28,29)14-16-4-6-17(7-5-16)22(25)30-13-18-8-9-19(24(26)27)12-21(18)23/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFBMTSXGQRVTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)OCC3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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